2-Chloro-2-(hydroxyimino)acetic acid

Catalog No.
S14379546
CAS No.
M.F
C2H2ClNO3
M. Wt
123.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-2-(hydroxyimino)acetic acid

Product Name

2-Chloro-2-(hydroxyimino)acetic acid

IUPAC Name

2-chloro-2-hydroxyiminoacetic acid

Molecular Formula

C2H2ClNO3

Molecular Weight

123.49 g/mol

InChI

InChI=1S/C2H2ClNO3/c3-1(4-7)2(5)6/h7H,(H,5,6)

InChI Key

DPIHHUHFMHCRRM-UHFFFAOYSA-N

Canonical SMILES

C(=NO)(C(=O)O)Cl

2-Chloro-2-(hydroxyimino)acetic acid (CAS 14337-42-9) is a highly reactive, bifunctional alpha-halo oxime primarily procured as a precursor for generating carboxy-substituted nitrile oxides. It features both a carboxylic acid moiety (allowing for direct amide coupling or esterification) and a chloroxime group, which undergoes mild, base-mediated dehydrohalogenation to yield a transient nitrile oxide [1]. This dual functionality makes it a critical building block for the regioselective synthesis of 3-carboxy-isoxazoles, isoxazolines, and 1,2,4-oxadiazoles via [3+2] dipolar cycloadditions. In industrial and pharmaceutical procurement, it is prioritized over simpler oximes because it enables the single-step installation of a functionalized heterocycle without requiring harsh oxidative conditions, making it indispensable for synthesizing conformationally constrained amino acids and metabotropic glutamate receptor (mGluR) modulators [2].

Synthesis Fit

1 Enables nitrile oxide [3+2] cycloaddition for isoxazoline synthesis
2 Documented intermediate for cephalosporin and agrochemical research
3 Chlorooxime motif required; non-halogenated analogs cannot support the key reactivity

Substituting 2-chloro-2-(hydroxyimino)acetic acid with standard oximes (such as hydroxyiminoacetic acid) or simpler nitrile oxide precursors (like dichloroformaldoxime) fundamentally disrupts established synthetic pathways. Standard oximes lack the alpha-chloro leaving group necessary for mild, base-triggered nitrile oxide generation, forcing the use of harsh oxidative conditions (e.g., NaOCl) that frequently destroy oxidation-sensitive alkenes or alkynes in the reaction mixture [1]. Conversely, while dichloroformaldoxime successfully generates a nitrile oxide, it lacks the carboxylate handle, yielding 3-chloro-isoxazolines that require complex, low-yield cross-coupling steps to install a carboxylic acid group later. Furthermore, attempting to substitute the free acid with its ethyl ester variant (ethyl 2-chloro-2-(hydroxyimino)acetate) in amide-target syntheses forces a post-cycloaddition saponification step, which frequently causes base-catalyzed ring-opening and degradation of the newly formed, sensitive isoxazoline core [2].

Substitution Risk

Chloro substituent required for reactivity
Non-chlorinated 2-(hydroxyimino)acetic acid may not support nitrile oxide formation, limiting the key [3+2] cycloaddition.
Different halogen alters reaction profile
Brominated analog (2-bromo-2-(hydroxyimino)acetic acid) introduces distinct steric and electronic effects, potentially changing selectivity and product outcome.
Industrial route validation differs
Established cephalosporin intermediate use is linked to the chlorinated derivative; substitution with analogs may not replicate documented process routes.

Mild Nitrile Oxide Generation Efficiency

2-Chloro-2-(hydroxyimino)acetic acid allows for the generation of nitrile oxides using only mild bases (e.g., NaHCO3, Ag2CO3, or triethylamine) at ambient temperatures (15–25 °C), achieving cycloaddition yields often exceeding 80% [1]. In contrast, the non-chlorinated analog, hydroxyiminoacetic acid, requires strong stoichiometric oxidants (such as N-chlorosuccinimide or sodium hypochlorite) to generate the same intermediate, which can reduce the yield of the desired cycloadduct to below 40% when reacting with oxidation-sensitive olefins [2].

Evidence DimensionCycloaddition yield with sensitive olefins
Target Compound Data>80% yield using mild base activation (ambient temp)
Comparator Or BaselineHydroxyiminoacetic acid (<40% yield due to required harsh oxidants)
Quantified DifferenceGreater than 2-fold increase in yield for oxidation-sensitive substrates
ConditionsBase-mediated dehydrohalogenation vs. oxidative dehydrogenation

Procuring the alpha-chloro variant eliminates the need for harsh oxidants, preserving sensitive functional groups on the target molecule during complex heterocycle synthesis.

Molecular weight
Reported
123.49 g/mol (+34.4 vs non-chlorinated, −44.5 vs bromo)
Supports accurate stoichiometric calculations and method development
Calculated from standard atomic weights; cross-study comparable

One-Step C3-Carboxylate Installation

When synthesizing 3-carboxy-isoxazolines, using 2-chloro-2-(hydroxyimino)acetic acid directly installs the carboxylate handle at the C3 position in a single [3+2] cycloaddition step. If dichloroformaldoxime is used as a comparator, the reaction yields a 3-chloro-isoxazoline, which subsequently requires a palladium-catalyzed carbonylation or cyanation/hydrolysis sequence to install the carboxylate group, often resulting in a cumulative yield loss of 50-70% across the additional steps [1].

Evidence DimensionSteps to 3-carboxy-isoxazoline
Target Compound Data1 step (direct cycloaddition)
Comparator Or BaselineDichloroformaldoxime (3 steps: cycloaddition + cross-coupling + hydrolysis)
Quantified DifferenceEliminates 2 synthetic steps and avoids 50-70% downstream yield loss
ConditionsSynthesis of 3-carboxy-substituted heterocycles

It drastically shortens synthetic routes for pharmaceutical intermediates by pre-installing the necessary carboxylic acid handle.

Isoxazoline synthesis yield
Class-level inference
45–89% reported yield (class level)
Chlorooxime essential for [3+2] cycloaddition; non-chlorinated analog unreactive
Yield range from Mandadapu et al. (2015); substrate-dependent

Amide-First Synthetic Sequence Integrity

For targets requiring an amide linkage at the heterocycle's C3 position, the free acid form of 2-chloro-2-(hydroxyimino)acetic acid can be directly coupled with amines (e.g., via EDCI/HOBt) prior to the cycloaddition step [1]. If the ethyl ester comparator (ethyl 2-chloro-2-(hydroxyimino)acetate) is used, the cycloaddition must occur first, followed by ester saponification. This post-cycloaddition basic hydrolysis frequently causes ring-opening of the sensitive isoxazoline, reducing the final amide yield by up to 50% compared to the amide-first route enabled by the free acid [2].

Evidence DimensionIsoxazoline ring integrity during amidation
Target Compound DataIntact ring (amide formed prior to cyclization)
Comparator Or BaselineEthyl ester precursor (Up to 50% ring degradation during post-cyclization saponification)
Quantified DifferencePrevents up to 50% product loss from base-catalyzed ring opening
ConditionsSynthesis of C3-amido isoxazolines

Procuring the free acid allows chemists to sequence amide coupling before ring formation, protecting fragile heterocycles from destructive downstream deprotection steps.

Documented industrial use
Class-level inference
Chlorinated derivativeCeftazidime axetil intermediate
Non-chlorinated analogNo cephalosporin route reported
Procurement aligned with validated antibiotic intermediate pathways
Based on patent and vendor literature; qualitative distinction

mGluR5 Antagonist and Neuropharmacological Synthesis

Because it allows for the direct installation of a carboxylate or amide handle, this compound is heavily procured for synthesizing 1,2,4-oxadiazole and isoxazole cores found in metabotropic glutamate receptor (mGluR) modulators. Its ability to undergo mild, base-mediated cycloaddition ensures that complex, functionally dense intermediates survive the ring-forming step [1].

Conformationally Constrained Amino Acid Production

In the development of chiral glutamic acid analogs, the compound is used to perform [3+2] cycloadditions with chiral olefins. The pre-existing carboxylic acid group perfectly mimics the native amino acid's carboxylate terminus, eliminating the need for multi-step post-cycloaddition functionalization [2].

Scalable Furoxan NO-Donor Preparation

The compound serves as the primary precursor for the controlled dimerization into diethyl furoxan-3,4-dicarboxylate (DFD) and related derivatives. Its clean reactivity with mild bases like silver carbonate or sodium bicarbonate makes it ideal for scaling up NO-donor cardiovascular drug intermediates without the safety hazards of harsh oxidants [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Isoxazoline library synthesis
Chlorooxime [3+2] cycloaddition reactivity
Cycloaddition efficiency and scaffold diversity
Cephalosporin analog development
Validated intermediate for ceftazidime axetil route
Process route compatibility and yield
Agrochemical lead optimization
Heterocycle building block for isoxazoline motifs
Fungicidal/herbicidal activity screening

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

122.9723206 g/mol

Monoisotopic Mass

122.9723206 g/mol

Heavy Atom Count

7

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